![molecular formula C19H14ClNO4 B2772158 methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate CAS No. 477871-52-6](/img/structure/B2772158.png)

methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

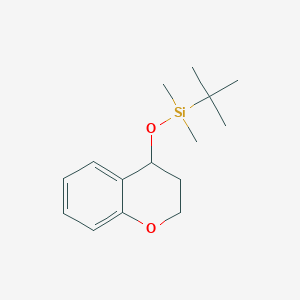

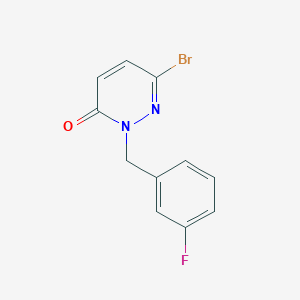

“Methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C19H14ClNO4 . It is used in various chemical reactions and has a CAS number of 477871-52-6 .

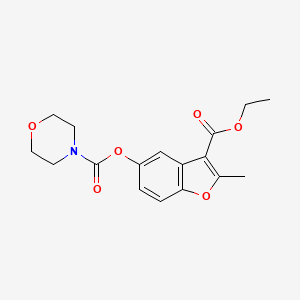

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C19H14ClNO4 . It includes a benzene ring substituted with a pyrrole group, a chlorobenzoyl group, and a carboxylate group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.772 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 519.7±50.0 °C at 760 mmHg .Applications De Recherche Scientifique

Crystal Structure Analysis

Research on chain-functionalized pyrroles, including compounds structurally related to "methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate," has demonstrated their potential as antitumoral agents. The crystal structures of these compounds have been determined using synchrotron X-ray powder diffraction data, highlighting their monoclinic crystallization system and providing insights into their molecular configurations, which is crucial for understanding their interactions and activities at the molecular level (Silva et al., 2012).

Antimicrobial Applications

A study on novel pyridyl benzoate derivatives, including those derived from chlorobenzoyl compounds, showcased their synthesis through microwave-assisted condensation and their subsequent evaluation for antibacterial activity against gram-negative and gram-positive bacteria. This research provides a foundation for the development of new antimicrobial agents that could address the need for effective treatments against resistant bacterial strains (Eldeab, 2019).

Synthetic Methodology Development

Another aspect of research focuses on the synthesis and reactions of pyrrole derivatives, illustrating advanced methodologies for creating functionalized heterocyclic compounds. These studies contribute to the broader field of organic synthesis, offering new routes for the preparation of complex molecules with potential applications in drug development and material science (Krutošíková et al., 2001).

Exploration of Chemical Properties

Research into the structural characteristics and reactivity of pyrrole-containing compounds has led to insights into high-energy barriers for hindered rotation of bridgehead groups. These studies not only expand our understanding of the chemical behavior of these molecules but also inform their potential applications in designing molecules with specific rotational dynamics, which can be relevant in the development of molecular machines and materials science (Tähtinen et al., 1999).

Advanced Material Applications

The development of sequential synthesis methodologies for creating pyrrolo[3,4-d]pyridazin-1-ones from pyrrole derivatives has implications for material science, particularly in the synthesis of novel organic compounds with potential applications in electronic materials, sensors, and pharmaceuticals (Bonacorso et al., 2019).

Propriétés

IUPAC Name |

methyl 2-(2-chlorobenzoyl)oxy-4-pyrrol-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO4/c1-24-18(22)15-9-8-13(21-10-4-5-11-21)12-17(15)25-19(23)14-6-2-3-7-16(14)20/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMBCNAILMASJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2772091.png)

![Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)